Cas no 18215-94-6 (2-Morpholin-4-yl-pyrimidin-4-ylamine)

2-Morpholin-4-yl-pyrimidin-4-ylamine 化学的及び物理的性質
名前と識別子
-
- 2-Morpholin-4-yl-pyrimidin-4-ylamine
- 2-morpholin-4-ylpyrimidin-4-amine
- SCHEMBL1600415
- G67560
- 18215-94-6
- 4-amino-2-morpholinopyrimidine
- 4-Pyrimidinamine, 2-(4-morpholinyl)-
- GDOXYFGOHDJZOD-UHFFFAOYSA-N
- 2-(4-Morpholinyl)-4-pyrimidinamine
- CS-0318394
- 2-Morpholinopyrimidin-4-amine
- GS-0485
- DTXSID90603862
- CCG-326861
- SB34495
- 2-(morpholin-4-yl)pyrimidin-4-amine
- MFCD16103677
- DB-261350
- AKOS011057314
- 2-MORPHOLIN-4-YL-PYRIMIDIN-4-YLAMINE
- DTXCID00554619
-
- MDL: MFCD16103677
- インチ: InChI=1S/C8H12N4O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10,11)
- InChIKey: GDOXYFGOHDJZOD-UHFFFAOYSA-N
- ほほえんだ: C1=CN=C(NC1=N)N2CCOCC2
計算された属性
- せいみつぶんしりょう: 180.10111102g/mol
- どういたいしつりょう: 180.10111102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 64.3Ų
じっけんとくせい
- 色と性状: No date available
- 密度みつど: No date available
- ゆうかいてん: No date available
- ふってん: No date available
- フラッシュポイント: No date available
- じょうきあつ: No date available
2-Morpholin-4-yl-pyrimidin-4-ylamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Morpholin-4-yl-pyrimidin-4-ylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM163016-1g |
2-Morpholin-4-yl-pyrimidin-4-ylamine |
18215-94-6 | 95% | 1g |
$393 | 2023-02-18 | |
TRC | M733048-50mg |
2-Morpholin-4-yl-pyrimidin-4-ylamine |
18215-94-6 | 50mg |
$ 135.00 | 2022-06-03 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0241-50mg |
2-Morpholin-4-yl-pyrimidin-4-ylamine |
18215-94-6 | 97% | 50mg |
¥1364.05 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0241-5g |
2-Morpholin-4-yl-pyrimidin-4-ylamine |
18215-94-6 | 97% | 5g |
¥34958.27 | 2025-01-20 | |
eNovation Chemicals LLC | D971070-500mg |
2-Morpholin-4-yl-pyrimidin-4-ylamine |
18215-94-6 | 95% | 500mg |
$610 | 2024-07-28 | |
Chemenu | CM163016-1g |
2-Morpholin-4-yl-pyrimidin-4-ylamine |
18215-94-6 | 95% | 1g |
$497 | 2021-08-05 | |
eNovation Chemicals LLC | D971070-1g |
2-Morpholin-4-yl-pyrimidin-4-ylamine |
18215-94-6 | 95% | 1g |
$1115 | 2024-07-28 | |
eNovation Chemicals LLC | D971070-100mg |
2-Morpholin-4-yl-pyrimidin-4-ylamine |
18215-94-6 | 95% | 100mg |
$255 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0241-1g |
2-Morpholin-4-yl-pyrimidin-4-ylamine |
18215-94-6 | 97% | 1g |
¥8726.45 | 2025-01-20 | |
Ambeed | A500543-100mg |
2-Morpholinopyrimidin-4-amine |
18215-94-6 | 97% | 100mg |
$196.0 | 2025-03-04 |
2-Morpholin-4-yl-pyrimidin-4-ylamine 関連文献
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
S. Ahmed Chem. Commun., 2009, 6421-6423
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
2-Morpholin-4-yl-pyrimidin-4-ylamineに関する追加情報
Professional Introduction to 2-Morpholin-4-yl-pyrimidin-4-ylamine (CAS No. 18215-94-6)
2-Morpholin-4-yl-pyrimidin-4-ylamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) CAS No. 18215-94-6, has garnered considerable attention due to its potential applications in drug discovery and development. The molecular structure of this compound incorporates both morpholine and pyrimidine moieties, which are known for their versatility in medicinal chemistry.
The morpholine ring in 2-Morpholin-4-yl-pyrimidin-4-ylamine contributes to its solubility and bioavailability, making it an attractive scaffold for designing bioactive molecules. Morpholine derivatives are widely recognized for their role in enhancing pharmacokinetic profiles of drugs, thereby improving their therapeutic efficacy. On the other hand, the pyrimidine moiety is a common pharmacophore in many pharmacologically active compounds, particularly in antiviral and anticancer agents.
Recent advancements in pharmaceutical research have highlighted the importance of heterocyclic compounds like 2-Morpholin-4-yl-pyrimidin-4-ylamine in developing novel therapeutic agents. The combination of morpholine and pyrimidine functionalities offers a rich chemical space for structural modifications, enabling the design of molecules with tailored biological activities. For instance, studies have demonstrated that derivatives of this compound exhibit promising properties as kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases.
In the realm of drug discovery, the synthesis and characterization of 2-Morpholin-4-yl-pyrimidin-4-ylamine have been subjects of extensive research. The compound’s synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to confirm the structural integrity of the compound.
The pharmacological profile of 2-Morpholin-4-yl-pyrimidin-4-ylamine has been thoroughly investigated in various preclinical studies. These studies have revealed that the compound exhibits significant inhibitory activity against several target enzymes and receptors relevant to human health. Notably, its ability to modulate kinases has been a focal point of research, given the critical role of kinases in signal transduction pathways associated with diseases such as cancer and autoimmune disorders.
One of the most compelling aspects of 2-Morpholin-4-yl-pyrimidin-4-ylamine is its potential as a lead compound for drug development. By leveraging structure-based drug design principles, researchers have been able to modify its core structure to enhance specific biological activities. For example, computational modeling has been used to identify key interactions between the compound and its biological targets, guiding the optimization process toward higher affinity and selectivity.
The therapeutic applications of derivatives of CAS No. 18215-94-6 extend beyond oncology. Emerging evidence suggests that this class of compounds may also have utility in treating neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. The morpholine moiety’s ability to cross the blood-brain barrier has made it a valuable component in designing central nervous system (CNS) drugs. Furthermore, the pyrimidine ring’s interaction with nucleic acid bases provides a basis for developing antiviral agents that target RNA or DNA synthesis.
The safety and efficacy of compounds like 2-Morpholin-4-yl-pyrimidin-4-ylamine are paramount in drug development. Rigorous toxicological studies have been conducted to assess their potential side effects and dosing regimens. These studies involve both in vitro and in vivo models to evaluate acute and chronic toxicity profiles. The results from these studies are crucial for determining safe dosage ranges and identifying any potential hazards associated with long-term use.
The future direction of research on CAS No. 18215-94-6 is promising, with ongoing efforts aimed at expanding its therapeutic applications. Collaborative initiatives between academic institutions and pharmaceutical companies are fostering innovation in this area. Advanced technologies such as artificial intelligence (AI) and machine learning (ML) are being integrated into drug discovery pipelines to accelerate the identification of novel derivatives with enhanced pharmacological properties.
In conclusion, 2-Morpholin-4-ylyl-pyrimidin-ylamine represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile biological activities. Its potential as a lead compound for developing new therapeutics underscores its importance in modern medicine. As research continues to uncover new applications for this compound, it is expected to play an increasingly vital role in addressing some of humanity’s most pressing health challenges.
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